Magnoflorine iodide

Overview

Description

Magnoflorine iodide is an aporphine alkaloid found in Acoruscalamus. It has been reported to reduce the formation of C. albicans biofilm and exhibits anti-fungal, anti-antidiabetic, and anti-oxidative activity .

Synthesis Analysis

The biosynthesis of magnoflorine involves an integrated analysis of the transcriptome and metabolome in the major organs (roots, stem, leaves, inflorescences, and flowers) of the Croton draco species . The biosynthesis appears to occur in the plant organs examined, but intermediaries may be translocated from the cells in which they are produced to other cells in which they accumulate .Molecular Structure Analysis

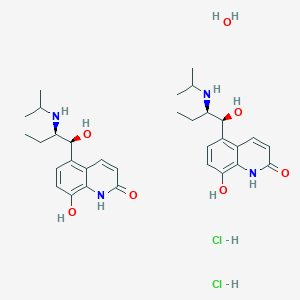

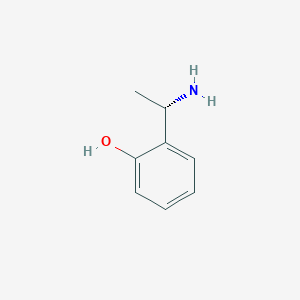

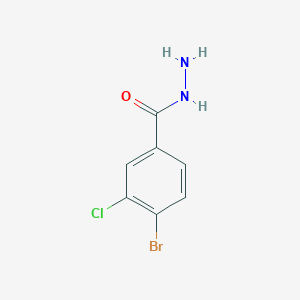

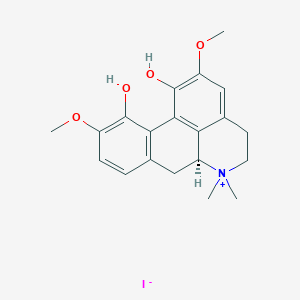

The molecular formula of Magnoflorine iodide is C20H24INO4 . Its average mass is 469.313 Da and its monoisotopic mass is 469.074982 Da .Chemical Reactions Analysis

The chemical reactions of Magnoflorine iodide are related to its acidic nature. It undergoes a number of reactions including hydrolysis, oxidation, reduction, and chlorination .Physical And Chemical Properties Analysis

Magnoflorine iodide has a molecular weight of 469.32 . It is a solid substance . The storage temperature is -80/-20 .Scientific Research Applications

Anti-Inflammatory and Anti-Allergic Properties

Magnoflorine iodide has been found to have potential applications in the treatment of inflammatory diseases and allergies . This could be due to its ability to modulate immune responses and reduce inflammation.

Cardiovascular Health

The compound has been mentioned in scientific publications for its potential use in the treatment of hypertension . This suggests that it may have properties that help regulate blood pressure.

Bone Health

Magnoflorine iodide may also have applications in the treatment of osteoporosis . This could be due to its potential to promote bone health and prevent bone loss.

Antimicrobial Properties

The compound has been found to have potential applications in the treatment of bacterial, viral, and fungal infections . This suggests that it may have antimicrobial properties that inhibit the growth of these pathogens.

Treatment of Civilization Diseases

Magnoflorine iodide has been mentioned in scientific publications for its potential use in the treatment of civilization diseases such as cancer, obesity, diabetes, dementia, and depression . This suggests that it may have properties that help regulate metabolic processes and improve mental health.

Anti-Cancer Activity

Magnoflorine iodide has shown promising results in inhibiting proliferation, inducing apoptosis, and inhibiting cell cycle in S/G2 phases in a dose-dependent manner in some types of lung, breast, glioma, and rhabdomyosarcoma cancers .

Anti-Fungal Activity

Magnoflorine iodide has been found to reduce the formation of C. albicans biofilms , suggesting potential applications in the treatment of fungal infections.

Anti-Diabetic Activity

The compound has been found to have anti-diabetic properties , suggesting potential applications in the treatment of diabetes by regulating blood sugar levels.

Safety and Hazards

Future Directions

Magnoflorine has been of particular interest due to its wide distribution among various plant representatives and its application in the treatment of a wide spectrum of diseases including inflammatory ones, allergies, hypertension, osteoporosis, bacterial, viral and fungal infections, and some civilization diseases like cancer, obesity, diabetes, dementia, or depression . The pharmacokinetics and perspectives on its introduction to therapeutic strategies will also be discussed .

Mechanism of Action

Target of Action

Magnoflorine iodide is a quaternary aporphine alkaloid that is widely distributed within the representatives of several botanical families like Berberidaceae, Magnoliaceae, Papaveraceae, or Menispermaceae . It has been shown to have a significant effect on Candida albicans , reducing the formation of its biofilm . This suggests that the primary target of magnoflorine iodide is the biofilm formation process of Candida albicans .

Mode of Action

Magnoflorine iodide interacts with its target by inhibiting the formation of the biofilm of Candida albicans . This interaction results in a reduction of the biofilm, which is a protective layer that Candida albicans forms to protect itself . By inhibiting the formation of this biofilm, magnoflorine iodide disrupts the protective mechanism of Candida albicans, making it more susceptible to treatment .

Biochemical Pathways

It is known that the compound has a significant effect on the biofilm formation process of candida albicans This suggests that magnoflorine iodide may affect the pathways related to biofilm formation and maintenance

Pharmacokinetics

Pharmacokinetic studies have shown that magnoflorine iodide has low bioavailability and high absorption and elimination rates . Other compounds present in herbal medicines could reduce the absorption and removal rates of magnoflorine iodide and increase its bioavailability . This suggests that the ADME properties of magnoflorine iodide are influenced by the presence of other compounds in the herbal medicines it is found in .

Result of Action

The primary result of the action of magnoflorine iodide is the reduction of the biofilm formation of Candida albicans . This disruption of the protective mechanism of Candida albicans makes it more susceptible to treatment . Additionally, magnoflorine iodide has been shown to have anti-fungal, anti-antidiabetic, and anti-oxidative activity .

Action Environment

The action, efficacy, and stability of magnoflorine iodide can be influenced by various environmental factors. For example, the presence of other compounds in the herbal medicines it is found in can affect its bioavailability . Additionally, the specific environment in which Candida albicans is found may also influence the effectiveness of magnoflorine iodide in inhibiting biofilm formation

properties

IUPAC Name |

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRHNGNRVVELAJ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195420 | |

| Record name | 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnoflorine iodide | |

CAS RN |

4277-43-4 | |

| Record name | Magnoflorine, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAGNOFLORINE IODIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.